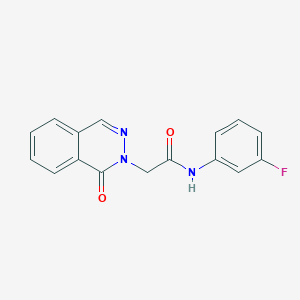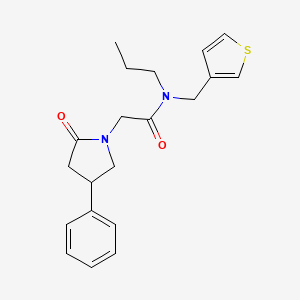![molecular formula C16H13BrN2O2 B5626136 5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5626136.png)
5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives generally involves the cyclodehydration of hydrazides and carboxylic acids or their derivatives. Specifically, compounds related to 5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through reactions involving precursor molecules like bromophenols and methylphenyl compounds, under conditions that facilitate the formation of the oxadiazole ring. These syntheses are characterized by their efficiency and the ability to introduce various substituents, enabling the exploration of a wide range of chemical and physical properties (Liu et al., 2006).
Molecular Structure Analysis
The molecular structure of 5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole features a central 1,2,4-oxadiazole ring flanked by a bromophenoxy group and a methylphenyl group. These groups are known to influence the molecule's electronic properties and reactivity. Spectroscopic methods like NMR and IR spectroscopy are crucial for characterizing these compounds, providing insights into their structural configurations and the nature of their substituents (Li Yun-feng, 2009).
Chemical Reactions and Properties
Compounds containing the 1,2,4-oxadiazole ring are involved in various chemical reactions, demonstrating a range of reactivities due to the electron-rich nature of the oxadiazole moiety. These reactions include nucleophilic substitutions facilitated by the bromophenoxy group, allowing further functionalization and the synthesis of complex derivatives with potential biological activities (Ustabaş et al., 2020).
Physical Properties Analysis
The physical properties of 5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole, such as solubility, melting point, and crystal structure, are significantly influenced by its molecular structure. The presence of the bromo and phenoxy groups affects its solubility in various solvents, which is crucial for its application in different scientific fields. Techniques like X-ray crystallography provide detailed information about its crystal structure, offering insights into the molecule's intermolecular interactions and stability (Zhu et al., 2007).
Chemical Properties Analysis
The chemical properties of 5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole are characterized by its reactivity patterns, particularly its interactions with nucleophiles and electrophiles. These interactions are pivotal in its chemical transformations and the synthesis of various derivatives with enhanced or specific properties. The electron-withdrawing effect of the bromo group and the electron-donating effect of the methyl group influence its reactivity and the types of chemical reactions it undergoes (Li Shi-feng, 2007).
作用机制
未来方向
The future directions for research on “5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for the development of new drugs or materials .
属性
IUPAC Name |
5-[(4-bromophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11-3-2-4-12(9-11)16-18-15(21-19-16)10-20-14-7-5-13(17)6-8-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGRPWQRPQCQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5626064.png)

![5,6-dimethyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5626075.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5626088.png)

![2-methoxy-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5626110.png)
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5626113.png)
![1-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5626116.png)
![1-benzyl-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5626129.png)


![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5626148.png)